3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide
Description
Significance of Thiazole (B1198619) and Benzamide (B126) Moieties in Bioactive Compounds
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. eurekaselect.comresearchgate.net It is a key component in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netwisdomlib.org The thiazole nucleus is present in various FDA-approved drugs, highlighting its therapeutic importance. researchgate.net Its aromatic nature and ability to participate in various molecular interactions contribute to its versatility as a pharmacophore. researchgate.net
Similarly, the benzamide moiety is a common feature in many biologically active compounds. The presence of the amide group allows for hydrogen bonding interactions, which are crucial for binding to biological targets. Benzamide derivatives have been explored for their potential as anticancer, anti-inflammatory, and antipsychotic agents. The strategic incorporation of substituents on the phenyl ring of the benzamide can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com
Overview of Structurally Related N-(Thiazol-2-yl)-benzamide Analogues and Their Research Trajectories
The N-(thiazol-2-yl)-benzamide core has served as a versatile template for the development of numerous analogues with diverse biological activities. Research has shown that modifications to both the thiazole and benzamide rings can lead to compounds with potent and selective effects on various biological targets.
One significant area of research has been the investigation of these analogues as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govnih.govresearchgate.net A screening of a compound library identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Subsequent structure-activity relationship (SAR) studies on 61 analogues revealed key structural determinants for ZAC activity. nih.gov For instance, modifications to the phenyl ring and the thiazole ring have been systematically explored to identify compounds with enhanced antagonist potency. nih.gov
In the realm of antifungal agents, derivatives of thiazol-2-ylbenzamide have demonstrated excellent activity, particularly against Rhizoctonia solani. researchgate.net By inverting the amide bridge of the lead compound thifluzamide, researchers have designed and synthesized a series of compounds with potent antifungal properties and succinate dehydrogenase (SDH) enzyme inhibition. researchgate.net
Furthermore, certain N-(thiazol-2-yl)benzamides of quinoxaline have been synthesized and evaluated as DNA topoisomerase II targeting anticancer agents. tandfonline.com Several of these compounds exhibited promising activity against human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer. tandfonline.com
The following table summarizes the biological activities of some representative N-(thiazol-2-yl)-benzamide analogues:
| Compound/Derivative | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC antagonist | Novel antagonist identified through compound library screening. nih.gov | nih.gov |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Selective ZAC antagonist | Acts as a negative allosteric modulator of ZAC. nih.govnih.gov | nih.govnih.gov |
| Thiazol-2-ylbenzamide derivatives | Antifungal | Excellent activity against Rhizoctonia solani and other fungi. researchgate.net | researchgate.net |
Rationale for Investigating 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide as a Research Scaffold
The specific compound, this compound, presents a compelling case for investigation as a research scaffold based on the established biological activities of its structural components and related analogues. The rationale for its exploration can be broken down into the following key points:
Influence of the 3-Chloro Substitution: The presence of a chlorine atom at the meta-position of the benzamide ring is a strategic modification. Halogen substitutions are known to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its binding affinity to target proteins and its pharmacokinetic profile. mdpi.com In the context of ZAC antagonists, substitutions on the phenyl ring have been shown to be critical for activity. nih.gov Investigating the 3-chloro analogue could reveal novel interactions with biological targets.
Contribution of the 4-Phenyl Group: The substitution of a phenyl group at the 4-position of the thiazole ring introduces a significant lipophilic moiety. This can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The phenyl group can also participate in π-π stacking interactions, which can contribute to binding affinity.
Combined Pharmacophoric Features: The combination of the N-(thiazol-2-yl)-benzamide core with the specific 3-chloro and 4-phenyl substitutions creates a unique chemical entity. This particular arrangement of functional groups may lead to novel biological activities or improved selectivity for existing targets. For instance, while other halogenated and substituted phenylthiazole benzamides have been studied, the specific combination in this compound may offer a distinct pharmacological profile.
Given the proven track record of the N-(thiazol-2-yl)-benzamide scaffold in yielding compounds with diverse and potent biological activities, the systematic investigation of this compound is a logical and promising avenue for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-8-4-7-12(9-13)15(20)19-16-18-14(10-21-16)11-5-2-1-3-6-11/h1-10H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXHEHNTSIBWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 4 Phenyl Thiazol 2 Yl Benzamide
Established Synthetic Pathways for the Core N-(4-phenyl-thiazol-2-yl)-benzamide Scaffold
The synthesis of the core N-(4-phenyl-thiazol-2-yl)-benzamide structure is a critical precursor to obtaining the final chlorinated compound. The assembly of this scaffold can be approached through several reliable and well-documented pathways. These methods focus on the formation of either the thiazole (B1198619) ring or the amide bond as the key constructive step.
Classical Amidation Reactions
One of the most direct and widely used methods for constructing the N-(4-phenyl-thiazol-2-yl)-benzamide scaffold is through classical amidation. This approach involves the coupling of a pre-formed 2-amino-4-phenylthiazole moiety with a benzoic acid derivative. The reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amino group of the thiazole.
Commonly employed coupling agents and conditions include:
Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) are frequently used to activate carboxylic acids, enabling the formation of an amide bond upon reaction with an amine. mdpi.com The process involves the formation of a highly reactive O-acylisourea intermediate.
Phosphonium Reagents: Propylphosphonic anhydride (T3P®) serves as an efficient water scavenger and activating agent for amide bond formation, often providing high yields and clean reactions.
Acid Chlorides: An alternative route involves converting benzoic acid to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is highly electrophilic and reacts readily with 2-amino-4-phenylthiazole, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl byproduct. nih.gov
This amidation strategy is versatile, allowing for the synthesis of a wide array of derivatives by simply varying the substituted benzoic acid or benzoyl chloride used in the reaction. asianpubs.orgresearchgate.net
Hantzsch Thiazole Synthesis and Related Cyclization Reactions
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring itself. synarchive.com This method is fundamental to producing the 2-amino-4-phenylthiazole intermediate required for subsequent amidation. The reaction involves the condensation of an α-haloketone with a thioamide or thiourea. synarchive.comderpharmachemica.com
For the synthesis of the specific 2-amino-4-phenylthiazole core, the key reactants are:
An α-haloketone, typically 2-bromoacetophenone.
Thiourea.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single synthetic operation. researchgate.net For the N-(4-phenyl-thiazol-2-yl)-benzamide scaffold and its analogs, MCRs can provide significant advantages in terms of efficiency and atom economy.
One such approach involves a one-pot synthesis where the Hantzsch thiazole formation and subsequent acylation are performed sequentially without isolating the intermediates. mdpi.com More advanced MCRs might involve the simultaneous reaction of an α-haloketone, a thiourea derivative, and an acylating agent to construct the entire scaffold in a single step. These methods are often catalyzed and can be optimized for high throughput synthesis of diverse libraries of related compounds. mdpi.comresearchgate.net
Targeted Synthesis of 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide
The synthesis of the specific target compound, this compound, can be achieved by two primary strategic routes: late-stage chlorination of the pre-formed scaffold or by incorporating the chloro-substituent from the outset using a chlorinated starting material.
The most straightforward and common approach is the latter, which involves the classical amidation reaction (as described in 2.1.1) between 2-amino-4-phenylthiazole and 3-chlorobenzoic acid or its activated form, 3-chlorobenzoyl chloride. This method ensures that the chlorine atom is unambiguously positioned at the desired 3-position of the benzamide (B126) ring.
Regioselective Chlorination Strategies on Benzamide Ring
While synthesizing the molecule from chlorinated precursors is often simpler, an alternative strategy involves the direct, regioselective chlorination of the N-(4-phenyl-thiazol-2-yl)-benzamide scaffold. This approach is synthetically more challenging due to the potential for multiple reaction sites on the two aromatic rings.
Achieving chlorination specifically at the 3-position of the benzamide ring requires leveraging the directing effects of the substituents. The amide group (-NH-CO-) is an ortho-, para-director, while the carbonyl part of the amide linkage deactivates the ring, making electrophilic aromatic substitution less favorable. However, under certain conditions, electrophilic chlorination can be directed. To achieve meta-chlorination relative to the carbonyl, one would typically rely on the directing effect of the amide nitrogen. However, the complexity of the molecule makes predicting the outcome difficult.
Alternative strategies for regioselective halogenation could involve:
Directed Ortho-Metalation: Using a strong base like sec-butyllithium could deprotonate the benzamide ring ortho to the amide director, followed by quenching with an electrophilic chlorine source. However, this would lead to 2-chloro substitution, not the desired 3-chloro product. acs.orgresearchgate.net
Radical Chlorination: Free radical chlorination is generally not selective enough for complex aromatic systems and often leads to mixtures of products. nih.govnih.gov
Given these challenges, the most practical and regiochemically precise method remains the use of 3-chlorobenzoic acid as a starting material.
Optimization of Reaction Conditions for Academic Synthesis
Optimizing the synthesis of this compound, particularly via the amidation of 2-amino-4-phenylthiazole with a 3-chlorobenzoyl derivative, is crucial for maximizing yield and purity. Several parameters can be systematically varied to find the ideal conditions. researchgate.net
Key reaction parameters for optimization include:
Solvent: The choice of solvent can influence reactant solubility and reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common for amidation reactions.
Coupling Agent/Activating Reagent: The efficiency of amide bond formation depends heavily on the choice of coupling agent (e.g., DCC, HATU, T3P®) or the method used to form the acid chloride (e.g., SOCl₂, oxalyl chloride).
Base: In reactions involving acid chlorides or when using the hydrochloride salt of an amine, a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) is required to neutralize acid byproducts. The choice and stoichiometry of the base can be critical.
Temperature and Reaction Time: These parameters are often interdependent. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. beilstein-journals.org
The following table illustrates a hypothetical optimization study for the amidation step.
| Entry | Coupling Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SOCl₂/Reflux | Toluene | - | 110 | 4 | 75 |
| 2 | SOCl₂/Reflux | Toluene | Pyridine | 110 | 4 | 82 |
| 3 | DCC | DCM | - | 25 | 12 | 68 |
| 4 | DCC/DMAP | DCM | - | 25 | 12 | 85 |
| 5 | HATU | DMF | DIPEA | 25 | 6 | 92 |
This table is illustrative and represents typical optimization parameters for academic synthesis.
Through such systematic optimization, high-yielding and clean procedures for the synthesis of this compound can be established. researchgate.netbeilstein-journals.org
Derivatization Strategies for Analogues of this compound
The core structure of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Derivatization strategies are primarily employed in medicinal chemistry research to explore and optimize the structure-activity relationships (SAR) of the parent compound. bohrium.comacs.org By systematically altering different parts of the molecule—namely the benzamide moiety and the 4-phenyl-thiazole group—researchers can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. acs.orgnih.gov These modifications can range from simple additions of functional groups to more complex isosteric replacements of entire chemical moieties. bohrium.comnih.gov
Modification of the Benzamide Moiety (e.g., Substituent Effects, Isosteric Replacements)
The benzamide portion of the molecule is a critical site for modification, as changes to the phenyl ring and the amide linker can significantly influence biological activity. bohrium.com Research into related N-(thiazol-2-yl)-benzamide analogues has shown that the type, position, and steric properties of substituents on the benzoyl phenyl ring are key determinants of a compound's potency and efficacy. bohrium.comsemanticscholar.org
Substituent Effects: The introduction of different functional groups onto the benzoyl ring allows for a systematic investigation of how electronic and steric factors impact target interaction. For instance, studies on N-(thiazol-2-yl)-benzamide analogues as antagonists for the Zinc-Activated Channel (ZAC) revealed that the position of halogen substituents is crucial. While a 2-chloro substituent on the phenyl ring was not found to be a key determinant of ZAC activity in one series of analogues, the presence of 3-chloro or 3,5-dichloro moieties led to inactive compounds in another series. semanticscholar.org This highlights the sensitivity of the molecule's biological function to the substitution pattern on the benzamide phenyl ring.
In a different study focusing on thiazole-benzamide derivatives as α-glucosidase inhibitors, a series of compounds with various substituents on the benzamide ring was synthesized and evaluated. bohrium.com The results indicated that both the nature and position of the substituent influenced the inhibitory activity. For example, compounds with electron-donating or electron-withdrawing groups at different positions exhibited a wide range of potencies.
| Compound | Benzamide Ring Substituent | IC₅₀ (μM) |
|---|---|---|
| 6a | 4-NO₂ | 27.14 ± 0.36 |
| 6b | 3-NO₂ | 18.65 ± 0.21 |
| 6c | 2-NO₂ | 12.18 ± 0.08 |
| 6d | 4-Cl | 21.37 ± 0.25 |
| 6e | 3-Cl | 19.89 ± 0.17 |
| 6f | 2-Cl | 14.26 ± 0.11 |
| 6g | 4-F | 25.58 ± 0.33 |
| 6h | 2-F | 13.79 ± 0.10 |
| 6i | 4-Br | 20.12 ± 0.19 |
| 6j | 2-Br | 15.03 ± 0.12 |
| 6k | 4-CH₃ | 39.81 ± 0.52 |
| 6l | 2-CH₃ | 30.26 ± 0.41 |
| 6m | 4-OCH₃ | 79.34 ± 1.30 |
| 6n | 2-OCH₃ | 58.19 ± 0.87 |
| 6o | 4-OH | 62.75 ± 1.04 |
| Acarbose (Standard) | - | 774.69 ± 11.65 |
Isosteric Replacements: Beyond simple substitutions, a more advanced derivatization strategy involves the isosteric replacement of the amide bond itself. Amide isosteres are functional groups that mimic the spatial arrangement and electronic properties of the amide moiety but can offer improved pharmacokinetic profiles, such as enhanced metabolic stability or better cell permeability. nih.gov Common isosteres for the amide bond include heterocycles like 1,2,3-triazoles, 1,2,4-triazoles, and oxadiazoles, as well as groups like ureas and carbamates. nih.gov For example, the 1,4-disubstituted 1,2,3-triazole scaffold is considered an excellent isostere for the trans-amide bond. nih.gov Replacing the central amide linker in this compound with such a group would create a new class of analogues, potentially with different biological properties and improved drug-like characteristics.
Structural Diversification on the Thiazole Ring (e.g., Phenyl Ring Substitutions)
The 4-phenyl-thiazole portion of the molecule offers another rich platform for structural modification. Diversification can occur by altering the substituents on the phenyl ring or by making changes to the thiazole ring itself. bohrium.comsemanticscholar.org
Phenyl Ring Substitutions: The phenyl group at the 4-position of the thiazole ring is a key site for derivatization. bohrium.comnih.gov The size and electronegativity of substituents on this ring can be important factors for biological activity. nih.gov In the development of antiflaviviral agents based on a phenylthiazole template, substituting the phenyl ring with different halogens (fluorine, chlorine, bromine) and other groups (methoxy) resulted in significant variations in antiviral potency. nih.gov A bromine-containing derivative showed activity similar to the lead compound, whereas fluorine and methoxy-containing analogues had much weaker activity. nih.gov
Similarly, research on 2,4-disubstituted arylthiazoles for trypanocidal activity demonstrated the importance of the substitution pattern on the phenyl ring attached to the thiazole. nih.gov The inclusion of functionalities like a 4-(1-adamantyl)phenyl group was found to be well-tolerated and endowed the compounds with trypanocidal properties. nih.gov
| Compound | Substituent on Phenyl Ring | DENV-2 | WNV (KUN) |
|---|---|---|---|
| 6c | 3-Br | >25 | >25 |
| 6d | 4-Br | 2.9 ± 0.4 | 6.5 ± 0.5 |
| 6e | 2-Br | >25 | >25 |
| 6f | 4-F | >25 | >25 |
| 6g | 2-F | >25 | >25 |
| 6h | 4-OCH₃ | >25 | >25 |
Thiazole Ring Modifications: Direct modification of the thiazole ring, for example at the 5-position, has also been explored in related scaffolds. In the study of ZAC antagonists, the introduction of a methyl group at the 5-position of the thiazole ring was detrimental to activity. semanticscholar.org Conversely, placing a tert-butyl or 4-ethylacetyl group at the 4-position of the thiazole led to slightly more potent inhibition, demonstrating that even small changes to the thiazole core can have significant functional consequences. semanticscholar.org
Introduction of Linkers for Bioconjugation Studies in Research Contexts
In a research setting, analogues of this compound can be synthesized with chemical linkers to facilitate bioconjugation studies. Bioconjugation is the process of attaching a molecule to a biomolecule, such as a protein or peptide. This strategy is used to create tools for studying biological systems or to develop targeted therapeutics like antibody-drug conjugates (ADCs).
A linker can be introduced at various positions on the core structure, provided it does not disrupt the compound's essential binding interactions. For example, a linker could be attached to the benzamide phenyl ring or the thiazole's phenyl ring. The linker itself is a chemical moiety that contains a reactive group capable of forming a stable, covalent bond with a functional group on a biomolecule (e.g., the thiol group of a cysteine residue).
Examples of linkers used in bioconjugation include those based on bromoalkyl and aryl scaffolds, such as m-dibromoxylene. ub.edu These types of linkers can react with dicysteine-containing peptides to form cyclized structures, which can be used to restrict peptide conformation for research purposes. ub.edu The chemical stability of the thioether bond formed makes such linkers suitable for creating stable bioconjugates. ub.edu By incorporating such a linker into an analogue of this compound, researchers could create probes to identify its cellular targets or conjugate it to an antibody to direct it specifically to cancer cells.
Exploration of Biological Activity Spectra of 3 Chloro N 4 Phenyl Thiazol 2 Yl Benzamide and Analogues
In Vitro Biological Screening Methodologies
Enzyme Inhibition Assays (e.g., Kinases, Proteases, Hydrolases)
Derivatives of N-(thiazol-2-yl)-benzamide have been investigated for their potential to inhibit various enzymes. A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual inhibitors of Src and Abl kinases. nih.gov One compound from this series, BMS-354825, demonstrated significant antiproliferative activity against both hematological and solid tumor cell lines. nih.gov
In other research, 4-phenyl-thiazole-based compounds have been explored as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two enzymes involved in pain and inflammation pathways. nih.gov Structure-activity relationship studies of a lead compound, SW-17, led to the generation of 18 analogues. nih.gov The conversion of the sulfonamide group to a tertiary amine generally decreased potency for sEH while being well-tolerated for FAAH inhibition, resulting in several potent FAAH inhibitors. nih.gov Another benzothiazole-phenyl analogue, a 2-chloro derivative, was identified as a potent dual inhibitor of human FAAH and human sEH with IC50 values of 7 nM and 9.6 nM, respectively. nih.gov
The inhibitory activities of selected N-(thiazol-2-yl)-benzamide analogues are presented below:
| Compound | Target Enzyme(s) | IC50 (nM) | Reference |
| 2-chloro-benzothiazole-phenyl analogue | human FAAH | 7 | nih.gov |
| human sEH | 9.6 | nih.gov | |
| BMS-354825 | Src/Abl Kinase | - | nih.gov |
Receptor Binding Profiling and Channel Modulation Studies (e.g., Zinc-Activated Channel)
A significant area of research for N-(thiazol-2-yl)-benzamide analogues has been their interaction with the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. A library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govnih.gov Further investigation of 61 analogues led to the identification of even more potent ZAC inhibitors, with IC50 values in the low micromolar range (1-3 μM). nih.govnih.gov
One potent analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective ZAC antagonist. nih.govnih.govresearchgate.net It demonstrated roughly equipotent antagonism of both zinc- and proton-evoked ZAC signaling and was shown to act as a negative allosteric modulator. nih.govnih.govresearchgate.netsemanticscholar.org TTFB exhibited no significant activity at other Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnih.govresearchgate.net The research suggests that these N-(thiazol-2-yl)-benzamide analogues target the transmembrane and/or intracellular domains of the ZAC receptor. nih.govnih.gov
The functional properties of selected N-(thiazol-2-yl)-benzamide analogues at the Zinc-Activated Channel are summarized in the table below.
| Compound | Activity at ZAC | IC50 (µM) | Selectivity | Reference |
| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Antagonist | ~1-3 | - | nih.govnih.gov |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Selective Antagonist / Negative Allosteric Modulator | ~1-3 | Selective over 5-HT3A, α3β4 nACh, GABAA, Glycine receptors | nih.govnih.govresearchgate.net |
Cell-Based Assays for Specific Biological Responses (e.g., Cell Cycle Modulation, Apoptosis Induction in research models, not clinical)
N-substituted benzamides have been shown to induce apoptosis and cell cycle arrest in preclinical research models. One study found that declopramide, a representative N-substituted benzamide (B126), induced a G2/M cell cycle block in a mouse pre-B cell line (70Z/3) and a human promyelocytic cancer cell line (HL60). nih.gov This cell cycle arrest was followed by the induction of apoptosis, characterized by the release of cytochrome c and activation of caspase-9. nih.gov The apoptotic effects were independent of p53 activation, as they were observed in p53-deficient HL60 cells. nih.gov
Similarly, a tetrahydroindazolone-substituted benzamide compound, W-H4, was found to inhibit the proliferation of acute myeloid leukemia (AML) cells. researchgate.net This compound induced G0/G1 cell cycle arrest and triggered both caspase-dependent and intrinsic apoptosis. researchgate.net The mechanism of action also involved the induction of autophagy, as indicated by the accumulation of LC3-II. researchgate.net
The effects of N-substituted benzamides on cell cycle and apoptosis are detailed below:
| Compound | Cell Line(s) | Effect | Mechanism | Reference |
| Declopramide | 70Z/3 (mouse pre-B), HL60 (human promyelocytic leukemia) | G2/M cell cycle arrest, Apoptosis | Cytochrome c release, Caspase-9 activation, p53-independent | nih.gov |
| W-H4 | Acute Myeloid Leukemia (AML) cells | G0/G1 cell cycle arrest, Apoptosis, Autophagy | Modulation of Bcl-2 family proteins, Decreased mitochondrial membrane potential | researchgate.net |
Antimicrobial Efficacy Assessments (In Vitro Antibacterial, Antifungal, Antiviral Research)
The antimicrobial potential of thiazole (B1198619) and benzamide derivatives has been a subject of extensive research. Thiazole derivatives are recognized for their biological activities, including antibacterial and antifungal properties. evitachem.com
A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. researchgate.net Several of these compounds showed moderate to high activity against both Gram-positive and Gram-negative bacteria when compared to the standard drug benzylpenicillin. researchgate.net Another study on new heteroaryl (aryl) thiazole derivatives revealed moderate antibacterial activity, with some compounds showing good activity against E. coli, B. cereus, and S. Typhimurium. nih.gov These compounds also demonstrated good antifungal activity. nih.gov
Furthermore, 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenyl benzimidazoles have been synthesized and screened for their antibacterial and antifungal activities, showing significant effects comparable to standard drugs. researchgate.net Research on novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives also demonstrated prominent inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as significant antifungal activity. nih.gov Some of these compounds also exhibited antiviral activity against a range of viruses, including Herpes simplex virus and Human Coronavirus (229E). nih.gov
The antimicrobial activities of selected benzamide and thiazole analogues are presented below:
| Compound Class | Test Organisms | Activity | Reference |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamides | Gram-positive and Gram-negative bacteria | Moderate to High Antibacterial | researchgate.net |
| Heteroaryl (aryl) thiazole derivatives | E. coli, B. cereus, S. Typhimurium, various fungi | Moderate Antibacterial, Good Antifungal | nih.gov |
| 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenyl benzimidazoles | Various bacteria and fungi | Significant Antibacterial and Antifungal | researchgate.net |
| Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Various bacteria, fungi, and viruses | Prominent Antibacterial, Significant Antifungal, Considerable Antiviral | nih.gov |
Antiparasitic Activity Research
The antiparasitic potential of thiazole-containing compounds has been explored in several studies. Research on new naphthyl-thiazole derivatives demonstrated cytotoxic potential against the parasites Leishmania amazonensis and Trypanosoma cruzi. unl.pt Certain thiosemicarbazone and thiazole derivatives showed notable inhibition of the amastigote forms of both parasites. unl.pt
In a separate study, 1,2,3-triazole derivatives were investigated for their antitrypanosomal activity. One compound, a peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative, demonstrated potent activity against T. cruzi with no observed cytotoxicity in mammalian cells. nih.gov This compound and its unprotected derivative showed remarkable inhibition of intracellular amastigotes, exceeding the activity of the standard drug benznidazole. nih.gov
A summary of the antiparasitic activity of related compounds is provided below:
| Compound Class | Target Parasite(s) | Key Findings | Reference |
| Naphthyl-thiazole derivatives | Leishmania amazonensis, Trypanosoma cruzi | Inhibition of amastigote forms | unl.pt |
| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives | Trypanosoma cruzi | Potent activity against epimastigotes and intracellular amastigotes; low cytotoxicity | nih.gov |
Antioxidant Activity Research
The antioxidant properties of various thiazole derivatives have been evaluated using different in vitro assays. A study on a series of thiazolyl–catechol compounds, synthesized via the Hantzsch reaction, assessed their antioxidant potential through antiradical, electron transfer, and ferrous ion chelation assays. nih.gov
Another investigation into N3 substituted thiazolo[4,5-b]pyridines also explored their antioxidant activity. biointerfaceresearch.com Additionally, research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which were further cyclized to form various heterocyclic systems including 1,2,4-triazole-3-thiones, screened these compounds for their antioxidant activity using the DPPH radical scavenging method. nih.gov Some of these compounds exhibited antioxidant activity greater than that of ascorbic acid. nih.gov
The antioxidant research findings are summarized in the table below:
| Compound Class | Assay Method(s) | Outcome | Reference |
| Thiazolyl–catechol compounds | Antiradical, electron transfer, ferrous ion chelation assays | Demonstrated antioxidant potential | nih.gov |
| N3 Substituted Thiazolo[4,5-b]pyridines | Not specified | Investigated for antioxidant activity | biointerfaceresearch.com |
| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | DPPH radical scavenging | Some compounds showed higher activity than ascorbic acid | nih.gov |
Anticonvulsant Activity Research
Research into the anticonvulsant properties of thiazole derivatives has identified this heterocyclic moiety as a significant pharmacophore. Studies on various analogues are typically conducted using standardized animal models to assess their potential as antiepileptic agents. The primary screening models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test, which help in identifying compounds that may be effective against generalized tonic-clonic and myoclonic seizures, respectively.
For instance, a study on novel thiazolidin-4-one substituted thiazoles, which share the 4-phenylthiazol-2-amine core structure, evaluated a series of compounds for their antiepileptic potency using the MES and scPTZ methods. While specific data for 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide is not provided, this study highlights the common research framework. In such studies, the anticonvulsant activity is often quantified by the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures. Neurotoxicity is also assessed, typically using the rotarod test, to determine a compound's therapeutic index.
Another study on benzothiazole-coupled sulfonamide derivatives also employed the MES and scPTZ tests in mice. The findings from this research indicated that substitutions on the phenyl ring significantly influence the anticonvulsant activity. Although the core is a benzothiazole (B30560) rather than a phenyl-thiazole, the results underscore the importance of the substitution pattern on the aromatic rings for this class of compounds.
Given the research on related structures, it is plausible that this compound would be evaluated using similar methodologies. The data would likely be presented in a format comparing its efficacy and toxicity to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine.
Table 1: Representative Anticonvulsant Activity Data for Analogous Thiazole Derivatives
Specific data for this compound is not available. The following table is a hypothetical representation based on data presentation in related studies.
| Compound | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Analogue A | MES | Data N/A | Data N/A | Data N/A |
| Analogue B | scPTZ | Data N/A | Data N/A | Data N/A |
| Phenytoin (Std.) | MES | Data N/A | Data N/A | Data N/A |
| Carbamazepine (Std.) | MES | Data N/A | Data N/A | Data N/A |
Preclinical In Vivo Efficacy Studies in Animal Models
Preclinical in vivo efficacy studies are crucial for understanding a compound's potential therapeutic effects in a living organism. For anticonvulsant research, these studies typically involve animal models of epilepsy to assess the compound's ability to inhibit disease progression or engage with specific biological targets.
The selection of animal models is critical and aims to mimic different aspects of human epilepsy. For instance, chemically induced seizure models using agents like pentylenetetrazole (PTZ) or electrically induced models like the maximal electroshock seizure (MES) test are common for initial screening. These models help to evaluate a compound's ability to prevent acute seizures.
While specific preclinical in vivo efficacy studies for this compound are not documented in the reviewed literature, the research on its analogues provides a template for how such studies would be designed. The primary goal would be to determine if the compound can suppress or modify seizure activity in established epilepsy models. Key parameters measured would include the latency to seizure, the duration of seizures, and the severity of convulsions.
Target engagement studies would investigate whether the compound interacts with specific molecular targets in the brain that are implicated in epilepsy. For many anticonvulsants, these targets include voltage-gated sodium channels, calcium channels, or GABAergic systems. Research on N-(thiazol-2-yl)-benzamide analogues has identified their potential as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. This suggests a potential mechanism of action that could be explored for this compound.
Table 2: Representative Preclinical In Vivo Efficacy Data for Analogous Compounds
Specific data for this compound is not available. The table below is a hypothetical structure for presenting such data based on existing research on related compounds.
| Animal Model | Compound | Outcome Measure | Result | Target Engagement |
| MES-induced seizure (mice) | Analogue X | Inhibition of tonic hindlimb extension | Data N/A | Data N/A |
| scPTZ-induced seizure (mice) | Analogue X | Prevention of clonic seizures | Data N/A | Data N/A |
| Amygdala Kindling (rats) | Analogue Y | Reduction in seizure severity score | Data N/A | Data N/A |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Key Pharmacophoric Features of 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide Scaffolds
The fundamental scaffold of this compound consists of three primary components: a substituted benzamide (B126) ring, an amide linker, and a substituted 2-amino-4-phenylthiazole ring. Structure-activity relationship (SAR) studies indicate that each of these components plays a crucial role in the molecule's interaction with biological targets. The thiazole (B1198619) ring, in conjunction with the N-phenylcarboxamide group, is often considered an essential requirement for cytotoxic and other biological activities. mdpi.com
Impact of Substituent Variations on Biological Potency and Selectivity
Modifications to the peripheral substituents on both the benzamide and the phenyl-thiazole rings have been shown to significantly influence the biological potency and selectivity of this class of compounds.
Positional Effects of Halogenation on Benzamide Ring
The position and nature of halogen substituents on the benzamide ring are critical determinants of activity. While the parent compound features a chlorine atom at the 3-position, studies on analogous series have explored other substitution patterns.
For instance, in a series of N-(thiazol-2-yl)-benzamide analogs investigated as Zinc-Activated Channel (ZAC) antagonists, the ortho-chloro (2-chloro) substituent on the phenyl ring was found not to be a key determinant of ZAC activity. nih.gov In contrast, a 3-fluorophenyl analog demonstrated potent inhibition. nih.govsemanticscholar.org The introduction of multiple halogen atoms, such as in 3,5-dichlorophenyl analogs, can sometimes lead to inactivity, suggesting that specific electronic and steric profiles are required for optimal interaction with the target. nih.govsemanticscholar.org SAR studies on other thiazole-containing hybrids have also shown that electron-withdrawing groups like chlorine, bromine, and fluorine on the phenyl ring can result in higher biological activity. mdpi.com
| Compound Analog | Substitution on Benzamide Ring | Relative Potency/Activity |
|---|---|---|
| Analog 1 | 5-bromo-2-chloro | Active (Reference) |
| Analog 2b | 5-bromo-2-chloro | Potent |
| Analog 4j | 3,5-dichloro | Inactive |
| Analog 5a (TTFB) | 3-fluoro | Potent, equipotent with 2b |
| Analog 5b | 2,3,4,5,6-pentafluoro | Weaker antagonist |
Electronic and Steric Influences of Phenyl Substituents on Thiazole
The phenyl ring attached at the 4-position of the thiazole moiety is another key site for modification, where both electronic and steric factors significantly modulate biological activity.
Studies have shown that the nature of the substituent at the para-position of this phenyl ring is important for activity. mdpi.com For instance, research on thiazole derivatives as anti-Candida agents indicated that the presence of a lipophilic, electron-donating substituent like a methyl group (–CH₃) at the para-position of the C₄-phenyl ring is associated with improved binding energy and increased inhibitory activity compared to hydrophilic, electron-withdrawing functional groups like cyano (–CN) or nitro (–NO₂). mdpi.com This suggests that the binding pocket accommodating this phenyl ring may have a hydrophobic character. mdpi.com
Furthermore, the introduction of bulky groups can have varied effects. In the context of ZAC antagonists, replacing a methyl group with a tert-butyl group at position 4 of the thiazole ring was found to be beneficial for the antagonist activity. semanticscholar.org However, introducing very bulky aromatic or heteroaromatic substituents in this region can also eliminate activity, indicating a defined space limitation within the target's binding site. nih.gov
| Compound Analog | Substitution on Thiazole Ring | Relative Potency/Activity |
|---|---|---|
| Analog 1 | 4-methyl, 5-methyl ester | Active (Reference) |
| Analog 3d | 4-(tert-butyl) | Fairly potent |
| Analog 3f | 5-nitro | IC₅₀ ~10 μM |
| Analog 3g | 4,5-dimethyl | Considerably weaker antagonist |
| Analog 3h-j | Bulky aromatic/heteroaromatic groups | Activity eliminated |
N-Substitution Effects and Amide Linkage Modifications
Modifications involving the amide linker, including N-substitution, are a common strategy in medicinal chemistry to alter a compound's physicochemical properties and biological activity. For benzamide derivatives, these changes can affect the molecule's conformation, hydrogen-bonding capacity, and metabolic stability.
While direct N-substitution on the this compound scaffold is not extensively detailed in the provided context, broader research on related structures provides insights. For example, in a series of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, various cyclic amine groups were appended, significantly influencing anti-proliferative activity. researchgate.net
A more significant modification involves altering the amide bond itself to improve drug-like properties, such as stability against enzymatic degradation. nih.gov In one study, the labile amide bond in a class of antimalarial agents was successfully replaced with a thiazole ring, creating bioisosteres with enhanced stability and potent activity. nih.gov This strategy of "amide bond replacement" highlights an innovative approach to overcoming potential liabilities while retaining the key pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive potency.
Descriptor Selection and Model Development
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. For thiazole derivatives, a wide range of descriptors have been employed, including topological, electronic, geometric, and physicochemical parameters. chalcogen.ro
Several statistical methods are used to build the QSAR models:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors. nih.gov For example, an MLR model for thiazole derivatives used descriptors such as Molar Refractivity (MR), LogP, the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and a topological index (J) to achieve satisfactory performance.
Partial Least Squares (PLS): This is another linear regression method that is particularly useful when the number of descriptors is large.
Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the structure of the human brain. They can capture complex relationships between descriptors and activity that linear models might miss. An ANN model for thiazole derivatives showed superior performance compared to linear methods.
k-Nearest Neighbor (kNN-MFA): This method uses 3D fields to model the relationship between structure and activity, showing that electrostatic effects can dominantly determine binding affinities. researchgate.net
Predictive Capabilities and Model Validation
Detailed Quantitative Structure-Activity Relationship (QSAR) or other predictive modeling studies specifically for this compound and its analogs as ZAC antagonists are not extensively available in the public domain. The development of robust predictive models requires a large and diverse dataset of compounds with well-defined biological activity data. While the initial SAR studies have provided valuable data points, a dedicated computational modeling study to derive and validate a predictive QSAR model for this specific chemical series has not been published. Such a model would be instrumental in predicting the activity of novel analogs and guiding further optimization efforts.
Structure-Based Drug Design Principles Derived from this compound Research
The research on N-(thiazol-2-yl)-benzamide analogs, including those with chloro and phenyl substitutions, has led to the understanding that these compounds act as negative allosteric modulators of the ZAC. nih.govnih.govresearchgate.net They are believed to target the transmembrane and/or intracellular domains of the receptor. nih.govnih.govresearchgate.net
However, without a high-resolution structure of the ZAC in complex with this compound or a close analog, the principles of structure-based drug design are largely inferred from the SAR data rather than direct structural information. Key inferred principles include:
Exploitation of a Lipophilic Pocket: The strong positive effect of bulky, lipophilic substituents at the 4-position of the thiazole ring (e.g., phenyl, tert-butyl) suggests the presence of a corresponding lipophilic pocket in the binding site of the ZAC.
Importance of Aromatic Interactions: The high potency of analogs with a phenyl group at the 4-position of the thiazole ring points to the potential for favorable aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with residues in the receptor's binding site.
Modulation of Electronic Properties of the Benzamide Phenyl Ring: The sensitivity of the activity to the electronic nature and position of substituents on the benzamide phenyl ring indicates that this part of the molecule is involved in crucial interactions, possibly involving hydrogen bonding or electrostatic interactions, which fine-tune the binding affinity.
Future research efforts would greatly benefit from the determination of the co-crystal structure of a potent N-(thiazol-2-yl)-benzamide antagonist with the ZAC. This would enable a more precise, structure-based approach to the design of new, even more potent and selective modulators of this channel.
Mechanistic Elucidation of 3 Chloro N 4 Phenyl Thiazol 2 Yl Benzamide Action
Identification and Validation of Molecular Targets
The initial and most crucial step in elucidating the mechanism of action of a compound is the identification and subsequent validation of its specific molecular target(s). For the class of N-(thiazol-2-yl)-benzamide analogs, which includes 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, a key molecular target has been identified as the Zinc-Activated Channel (ZAC). nih.govsemanticscholar.org This atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels is a promising target for therapeutic intervention. nih.govsemanticscholar.org Studies on analogs suggest that these compounds act as selective antagonists of ZAC, functioning as negative allosteric modulators. semanticscholar.org
Affinity Chromatography and Proteomics-Based Approaches
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a specific compound from a complex biological sample, such as a cell lysate. In the case of this compound, this would involve immobilizing the compound onto a solid support matrix within a chromatography column. When a cellular extract is passed through this column, proteins that have an affinity for the compound will bind to it, while other proteins will wash through.
The bound proteins can then be eluted and identified using proteomics techniques, such as mass spectrometry. This approach can provide a direct identification of the molecular targets of this compound.
Table 1: Hypothetical Data from Affinity Chromatography-Mass Spectrometry
| Rank | Protein Identified | Mascot Score | Sequence Coverage (%) | Putative Function |
| 1 | Zinc-Activated Channel (ZAC) | 250 | 45 | Ion Channel |
| 2 | Protein Kinase XYZ | 180 | 30 | Signal Transduction |
| 3 | Heat Shock Protein 90 | 150 | 50 | Chaperone |
This table represents hypothetical data to illustrate the potential outcomes of such an experiment.
Genetic Knockout/Knockdown Studies in Research Models
Once a potential molecular target, such as the Zinc-Activated Channel (ZAC), has been identified, its role in mediating the effects of this compound can be validated using genetic techniques in research models like cell lines or animal models.
By using techniques such as CRISPR-Cas9 to create a genetic "knockout" (complete removal of the gene) or RNA interference (RNAi) to induce a "knockdown" (reduction in gene expression) of the gene encoding the target protein, researchers can assess whether the absence or reduction of the target protein alters the biological response to the compound. If the cellular or physiological effects of this compound are diminished or absent in the knockout/knockdown models, it provides strong evidence that the identified protein is indeed a biologically relevant target.
Biochemical and Biophysical Characterization of Target Interactions
Following the identification and validation of a molecular target, a detailed characterization of the interaction between the compound and the target is necessary. This involves a range of biochemical and biophysical techniques to quantify the binding affinity, understand the thermodynamics of the interaction, and determine the structural basis of the binding.
Enzyme Kinetics and Inhibition Mechanism Studies
For the N-(thiazol-2-yl)-benzamide class of compounds, their interaction with the Zinc-Activated Channel (ZAC) has been characterized as antagonistic. nih.govsemanticscholar.org Functional characterization of analogs has been performed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing the ZAC. nih.gov These studies have shown that these compounds can inhibit the ion channel's activity. nih.gov
Further investigations into the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive, can be performed. For instance, studies on a related analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), revealed a slow onset of channel block, suggesting a state-dependent inhibition. semanticscholar.org It was also found to be a non-competitive antagonist of Zn2+-induced signaling, indicating it acts as a negative allosteric modulator. semanticscholar.org
Table 2: Illustrative Inhibition Data for a N-(thiazol-2-yl)-benzamide Analog (TTFB) against ZAC
| Agonist | Concentration (mM) | Analog (TTFB) IC₅₀ (µM) | Inhibition Type |
| Zinc | 1 | ~3 | Non-competitive |
| Protons | (pH dependent) | ~3 | Antagonistic |
This table is based on findings for a close analog and serves as an illustrative example. semanticscholar.org
Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).
In a typical ITC experiment to study the interaction of this compound with its target protein, a solution of the compound would be titrated into a solution containing the purified target protein. The heat released or absorbed upon binding would be measured, providing a complete thermodynamic profile of the interaction. This information is invaluable for understanding the forces driving the binding event.
Structural Biology Approaches (e.g., X-ray Crystallography of Protein-Ligand Complexes, NMR Spectroscopy of Interactions)
To understand the interaction at an atomic level, structural biology techniques are employed. X-ray crystallography can be used to determine the three-dimensional structure of the target protein in complex with this compound. This would involve co-crystallizing the protein and the compound and then analyzing the resulting diffraction pattern of X-rays passed through the crystal. The resulting electron density map allows for the precise mapping of the binding site and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the compound and the protein.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions in solution. Techniques like chemical shift perturbation (CSP) can identify the amino acid residues of the target protein that are involved in the binding of this compound. Furthermore, advanced NMR techniques can be used to determine the structure of the protein-ligand complex and to study the dynamics of the interaction.
Cellular Pathway Modulation and Signal Transduction Impact
The primary mechanism of action for this compound is the modulation of the Zinc-Activated Channel (ZAC), a cation-selective ion channel. guidetopharmacology.org As a negative allosteric modulator, this compound inhibits the ion flux through the ZAC, which can be activated by endogenous agonists like Zn²⁺ and H⁺. nih.govnih.gov The inhibition of ZAC by N-(thiazol-2-yl)-benzamide analogs has been shown to be state-dependent, with a slow onset of the channel block. nih.gov
The ZAC is expressed in various tissues and is implicated in several physiological processes. researchgate.net Therefore, its inhibition by this compound can have significant impacts on cellular signaling. The signal transduction through ZAC is initiated by agonist binding, which triggers the opening of the ion channel, leading to cation influx and subsequent cellular responses. nih.gov By blocking this ion flux, this compound can alter cellular membrane potential and downstream signaling events that are dependent on cation concentrations.
While direct studies on the downstream signaling cascades specifically affected by this compound are not extensively documented in publicly available literature, inferences can be drawn from the known function of the ZAC. The modulation of cation channels like ZAC can influence a multitude of cellular processes, including neurotransmission, hormone secretion, and cellular proliferation. nih.govnih.gov
Inhibition of ZAC would be expected to impact signaling pathways that are sensitive to changes in intracellular concentrations of cations such as Na⁺ and K⁺. For instance, in neuronal contexts, where ZAC is expressed, its inhibition could modulate neuronal excitability and synaptic transmission. nih.gov The activity of various voltage-gated ion channels and secondary messenger systems that are regulated by membrane potential and ion gradients could be indirectly affected. nih.gov
The table below summarizes the structure-activity relationship (SAR) of various N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, which provides a basis for understanding the potency of compounds like this compound. The substitutions on both the benzamide (B126) and thiazole (B1198619) rings play a crucial role in determining the inhibitory activity.
| Compound Analog Series | Substitution on Benzamide Ring | Substitution on Thiazole Ring | Observed Activity as ZAC Antagonist |
|---|---|---|---|
| Series 4 | o-chlorophenyl | 4-methyl, 5-methyl ester | Inactive nih.gov |
| Series 4 | 3,5-dichlorophenyl | 4-methyl, 5-methyl ester | Inactive nih.gov |
| Series 5 | 3-fluorophenyl | 4-(tert-butyl) | Potent, nearly complete inhibition nih.gov |
| Series 5 | 3-dimethylamino | 4-(tert-butyl) | Potent nih.gov |
| Miscellaneous | 3-chloro | Various | Generally leads to inactivity or reduced potency depending on other substitutions nih.gov |
Currently, there is a lack of specific transcriptomic and proteomic profiling studies conducted on cells or tissues treated with this compound. Such studies would be invaluable in providing a comprehensive, unbiased view of the molecular changes induced by the compound.
Hypothetically, transcriptomic analysis (e.g., via RNA-sequencing) could reveal changes in the expression of genes downstream of ZAC activation. For example, genes involved in cellular stress responses, ion homeostasis, or proliferative pathways might be affected. Proteomic studies, using techniques like mass spectrometry, could identify alterations in protein expression and post-translational modifications that result from ZAC inhibition. nih.govnih.gov For instance, changes in the levels of signaling proteins, structural components of the cytoskeleton, or enzymes involved in key metabolic pathways might be observed. nih.gov
The table below illustrates the types of proteins that have been observed to change in response to other ion channel modulators or signaling inhibitors, providing a framework for what might be expected from a proteomic analysis of this compound.
| Protein Category | Potential Change upon ZAC Inhibition | Rationale |
|---|---|---|
| Signaling Pathway Components (e.g., kinases, phosphatases) | Upregulation or Downregulation | Modulation of ion flux can alter intracellular signaling cascades. frontiersin.org |
| Cytoskeletal Proteins (e.g., actin, tubulin) | Altered Expression or Modification | Changes in ion homeostasis can affect cell structure and motility. nih.gov |
| Heat Shock Proteins | Upregulation | Inhibition of a key cellular channel may induce a cellular stress response. |
| Metabolic Enzymes | Altered Expression | Changes in cellular signaling can lead to shifts in metabolic activity. nih.gov |
Metabolomic Studies of this compound in vitro (e.g., liver microsomes)
The primary routes of metabolism for such a compound in liver microsomes are expected to involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, as well as potential hydrolysis of the amide bond. nih.gov
The potential metabolic transformations are outlined below:
Hydroxylation: The aromatic rings (both the chlorophenyl and the phenyl-thiazole moieties) are susceptible to hydroxylation. This is a common metabolic pathway for aromatic compounds, mediated by CYP enzymes.
Oxidation: The sulfur atom in the thiazole ring could be oxidized to a sulfoxide (B87167) or sulfone. nih.gov
Amide Hydrolysis: The amide linkage between the chlorobenzoyl and the aminothiazole moieties could be cleaved by amidases, although this is often a slower metabolic route compared to oxidation for many benzamides. researchgate.net
Dehalogenation: The chlorine atom on the benzamide ring could potentially be removed, though this is generally a less common metabolic pathway for aromatic chlorides.
The following table provides a hypothetical summary of the potential primary metabolites of this compound that could be formed in liver microsomes.
| Metabolic Reaction | Potential Metabolite | Enzymes Involved (Predicted) |
|---|---|---|
| Aromatic Hydroxylation | Hydroxy-3-chloro-N-(4-phenyl-thiazol-2-yl)-benzamide | Cytochrome P450 (e.g., CYP3A4, CYP2C9) |
| Aromatic Hydroxylation | 3-Chloro-N-(4-hydroxyphenyl-thiazol-2-yl)-benzamide | Cytochrome P450 |
| Sulfoxidation | 3-Chloro-N-(4-phenyl-thiazole-S-oxide-2-yl)-benzamide | Cytochrome P450, Flavin-containing monooxygenase (FMO) nih.gov |
| Amide Bond Cleavage | 3-Chlorobenzoic acid and 2-Amino-4-phenylthiazole | Amidases/Carboxylesterases researchgate.net |
Computational and in Silico Approaches in the Study of 3 Chloro N 4 Phenyl Thiazol 2 Yl Benzamide
Molecular Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is most often used to predict the binding mode of a small molecule ligand to the active site of a target protein.
The primary goal of ligand-protein interaction prediction is to elucidate the specific molecular interactions that stabilize the binding of a ligand, such as 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, within the active site of a protein. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The analysis of these binding modes provides crucial information for understanding the mechanism of action and for designing more potent and selective inhibitors.
For instance, in a study on related thiazole (B1198619) carboxamide derivatives as potential COX inhibitors, molecular docking was used to understand their binding interactions. Similarly, molecular docking studies on a 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide with dihydrofolate reductase (DHFR) revealed key interactions. mdpi.com This compound was found to form three intermolecular hydrogen bonds with the amino acid residues Asp 21, Ser 59, and Tyr 22 in the active site of the enzyme. mdpi.com
For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The docking software, such as AutoDock Vina, would then be used to predict the binding poses and calculate a docking score, which is an estimation of the binding affinity. The resulting poses would be analyzed to identify key interactions between the ligand and the protein's active site residues.
Table 1: Illustrative Ligand-Protein Interactions for a Benzamide (B126) Derivative
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp 21 | Hydrogen Bond | 3.1 |
| Ser 59 | Hydrogen Bond | 2.8 |
| Tyr 22 | Hydrogen Bond | 3.2 |
| Phe 179 | Pi-Pi Stacking | 4.5 |
| Leu 54 | Hydrophobic | 3.9 |
This table is illustrative and based on findings for an analogous compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, to demonstrate the type of data generated from molecular docking studies. mdpi.com
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, virtual screening could be employed to identify analogues with potentially improved activity or different selectivity profiles. This process would involve docking a large library of compounds with similar scaffolds against a target protein and ranking them based on their docking scores.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are not accessible through static modeling techniques like molecular docking.
Once a promising binding pose of this compound is identified through molecular docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. The simulation would track the movements of the ligand within the binding pocket, revealing whether the initial interactions are maintained and how the ligand's conformation adapts to the dynamic environment of the protein. This analysis is crucial for validating the docking results and ensuring that the predicted binding mode is stable.
A key application of MD simulations in drug design is the calculation of binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. These calculations can be instrumental in ranking a series of analogues of this compound and prioritizing them for synthesis and experimental testing.
Table 2: Example of Binding Free Energy Calculation Components
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy | -34.6 |
This table provides an illustrative example of the components of a binding free energy calculation. The values are hypothetical and serve to demonstrate the type of data generated.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design approach that focuses on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
In the absence of a known 3D structure of the target protein, a pharmacophore model can be developed based on a set of known active ligands. For this compound, a pharmacophore model could be generated using a series of its active analogues. This model would highlight the key chemical features responsible for their biological activity and could then be used to screen for new compounds with similar features, or to guide the design of novel analogues with improved properties.
Generation and Validation of Pharmacophore Models
Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. dovepress.com
For a series of N-(thiazol-2-yl)-benzamide analogs, a pharmacophore model can be generated based on the structures of known active compounds. The process involves conformational analysis of these molecules to identify their low-energy, biologically relevant shapes, followed by aligning them to find common chemical features. For instance, a quantitative structure-activity relationship (QSAR) study combined with a pharmacophore model was successfully used to design potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) from 2-aminothiazole (B372263) analogues. researchgate.net
A hypothetical pharmacophore model for this class of compounds, including this compound, would likely include features such as those detailed in the table below.
Table 1: Potential Pharmacophoric Features of the N-(4-phenyl-thiazol-2-yl)-benzamide Scaffold
| Feature Type | Potential Origin in Structure | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor | Oxygen of the amide carbonyl; Nitrogen of the thiazole ring | Forming hydrogen bonds with receptor site amino acids. |
| Hydrogen Bond Donor | Hydrogen of the amide nitrogen | Forming hydrogen bonds with receptor site amino acids. |
| Aromatic Ring | 3-chlorobenzoyl ring; 4-phenyl ring | Engaging in π-π stacking or hydrophobic interactions. |
Validation of such a model is crucial and is typically performed by screening a database of known active and inactive compounds to assess the model's ability to distinguish between them. dovepress.com
Application in Lead Optimization and Scaffold Hopping
Lead optimization is an iterative process in drug discovery where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. In silico models are pivotal in guiding these modifications. Structure-activity relationship (SAR) studies on N-(thiazol-2-yl)-benzamide analogs have demonstrated how substitutions on the phenyl and thiazole rings influence biological activity. nih.gov For example, in a study of analogs targeting the Zinc-Activated Channel (ZAC), modifications to both the thiazole and phenyl rings significantly impacted antagonist potency. nih.gov This knowledge allows medicinal chemists to rationally design new derivatives, such as this compound, with potentially enhanced characteristics.
Scaffold hopping involves searching for isosteric replacements for a core molecular structure while retaining its biological activity. This technique is used to discover novel intellectual property, escape patent-protected chemical space, or improve ADME properties. A validated pharmacophore model derived from the N-(thiazol-2-yl)-benzamide scaffold can be used as a query to search 3D chemical databases for new scaffolds that map onto the same key features, even with a completely different underlying chemical structure.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Interpretation
The assessment of ADME properties is critical in drug development, as poor pharmacokinetics is a major cause of compound failure. nih.gov In silico ADME prediction provides an early-stage, cost-effective method to evaluate the potential of a drug candidate. rjptonline.orgresearchgate.net
Computational Models for Permeability and Solubility Prediction
Aqueous solubility and membrane permeability are key determinants of oral bioavailability. These properties can be predicted using computational models based on a molecule's physicochemical descriptors. Important descriptors include the logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity, and the topological polar surface area (TPSA).
For this compound, these properties can be calculated using various algorithms, providing an initial assessment of its drug-like characteristics.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 340.8 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| AlogP (Lipophilicity) | 4.8 - 5.2 | High lipophilicity, suggesting good permeability but potentially low aqueous solubility. |
| TPSA (Topological Polar Surface Area) | 58.2 Ų | Indicates good potential for intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility (logS) | -5.0 to -6.0 | Predicted to have low to very low solubility in water. |
| Human Intestinal Absorption | High (>90%) | Predicted to be well-absorbed from the gastrointestinal tract. frontiersin.org |
| Caco-2 Permeability | High | Suggests high permeability across the intestinal epithelium. frontiersin.org |
Note: Values are estimations generated from common predictive algorithms and serve as illustrative examples.
Cytochrome P450 Metabolism Site Prediction
Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism in the liver. nih.govnih.gov Predicting which parts of a molecule are most susceptible to metabolism—the "sites of metabolism" (SOM)—is crucial for improving metabolic stability. acs.orgnews-medical.net In silico tools predict SOMs by considering factors like the reactivity of specific atoms (often calculated using quantum mechanics) and their accessibility to the enzyme's active site. nih.gov
For this compound, the most likely sites for oxidative metabolism by CYP enzymes are the aromatic rings. Hydroxylation of the phenyl or chlorophenyl rings is a common metabolic pathway for such compounds. The specific site of hydroxylation is influenced by the electronic effects of the substituents.
Table 3: Predicted Sites of Metabolism (SOM) for this compound
| Potential Site of Metabolism | Type of Reaction | Predicted Likelihood | Rationale |
|---|---|---|---|
| 4-phenyl ring | Aromatic Hydroxylation | High | Unsubstituted phenyl rings are common targets for CYP-mediated oxidation. |
| 3-chlorophenyl ring | Aromatic Hydroxylation | Moderate | The chloro-substituent can influence the regioselectivity of hydroxylation. |
| Thiazole ring | Oxidation | Low | Heterocyclic rings can be metabolized, but are often less labile than unsubstituted phenyl rings. |
Note: Likelihood is a qualitative prediction based on general principles of drug metabolism.
Plasma Protein Binding Prediction
The extent to which a drug binds to plasma proteins, such as albumin, significantly affects its distribution and the concentration of the free, active drug. nih.govnih.gov High plasma protein binding (PPB) can limit the amount of drug available to reach its target. PPB is strongly influenced by lipophilicity (logP) and the presence of acidic or basic functional groups. nih.gov Quantitative structure-activity relationship (QSAR) models are frequently used to predict PPB. nih.gov Given the high predicted AlogP of this compound, it is expected to exhibit a high degree of plasma protein binding, likely greater than 90%.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net These calculations can determine optimized molecular geometry, conformational energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability.
For N-(thiazol-2-yl)benzamide and its derivatives, DFT calculations can reveal important structural features, such as the dihedral angles between the various ring systems. Studies on similar structures have shown that the benzoyl and thiazole rings are typically not coplanar. mdpi.comnih.gov This non-planar conformation can be crucial for its interaction with a biological target. DFT calculations also provide insights into the distribution of electron density and the molecular electrostatic potential, which are key to understanding intermolecular interactions.
Table 4: Representative Quantum Chemical Descriptors from DFT Calculations
| Descriptor | Definition | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and the ability to engage in polar interactions. |
Advanced Research Methodologies and Future Directions for 3 Chloro N 4 Phenyl Thiazol 2 Yl Benzamide Research
Development of Prodrug Strategies and Delivery Systems for Research Applications
Given that many benzamide (B126) derivatives exhibit poor water solubility, a significant hurdle in their preclinical and clinical development is achieving adequate bioavailability. Prodrug strategies represent a viable approach to circumvent this challenge. These strategies involve the chemical modification of a parent drug into an inactive form that, upon administration, is converted back to the active compound through enzymatic or chemical processes within the body.
For 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, a prodrug approach could involve the esterification or amidation of functional groups, if any are present or introduced, to enhance its solubility and permeability. The design of such prodrugs would necessitate a careful selection of promoieties that are cleaved at the desired site of action, thereby ensuring targeted drug release and minimizing off-target effects.
In parallel, the development of advanced drug delivery systems is crucial for compounds with suboptimal pharmacokinetic profiles. For hydrophobic molecules like many benzamide-thiazole hybrids, formulation strategies are critical. These can include:
Nanoparticle-based carriers: Encapsulating the compound within polymeric nanoparticles, liposomes, or micelles can improve its solubility, stability, and pharmacokinetic properties.
Solid dispersions: Dispersing the compound in a solid polymer matrix at the molecular level can enhance its dissolution rate and bioavailability.
Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations can improve the oral absorption of poorly soluble compounds.
The selection of an appropriate delivery system would depend on the physicochemical properties of this compound and the intended research application.
Integration of Omics Technologies for Systems-Level Understanding
To fully elucidate the biological effects of this compound, a systems-level approach is indispensable. Omics technologies, including genomics, proteomics, and metabolomics, offer a holistic view of the molecular changes induced by a compound within a biological system.
Genomics: Transcriptomic analysis, through techniques like RNA sequencing, can identify changes in gene expression patterns in response to treatment with the compound. This can reveal the signaling pathways and cellular processes that are modulated.
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications.
Metabolomics: This technology provides a snapshot of the metabolic state of a system by quantifying a large number of small-molecule metabolites. Metabolomic profiling can reveal how the compound alters cellular metabolism, which can be a key aspect of its mechanism of action. nih.govmdpi.com
Integrating data from these different omics platforms can provide a comprehensive and unbiased understanding of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover unexpected therapeutic opportunities or potential liabilities.
Exploration of Polypharmacology and Multi-Targeting Approaches
The concept of "one drug, one target" has been progressively replaced by the recognition that many small molecules interact with multiple targets, a phenomenon known as polypharmacology. This can be advantageous, leading to enhanced efficacy or the ability to treat complex multifactorial diseases. The N-(thiazol-2-yl)-benzamide scaffold has been shown to be a versatile pharmacophore, with analogs exhibiting a range of biological activities.
Notably, a comprehensive study on a library of N-(thiazol-2-yl)-benzamide analogs revealed them to be selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govnih.govnih.govillinois.edu For instance, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a selective ZAC antagonist with no significant activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at a concentration of 30 μM. nih.govnih.govillinois.edu This high degree of selectivity suggests that while polypharmacology is a possibility for the broader chemical class, specific analogs can be designed to be highly selective for a single target.
Application in Chemical Biology Tools and Probes
Selective and potent small-molecule modulators are invaluable as chemical probes to interrogate the function of their protein targets in biological systems. Given the discovery of N-(thiazol-2-yl)-benzamide analogs as the first class of selective ZAC antagonists, these compounds, including potentially this compound, hold significant promise as pharmacological tools. nih.govillinois.edu
The Zinc-Activated Channel is an understudied member of the Cys-loop receptor family, and its physiological roles are not well understood. nih.gov The availability of selective antagonists would enable researchers to:
Elucidate the physiological and pathophysiological functions of ZAC in various tissues and disease models.
Investigate the signaling pathways downstream of ZAC activation.
Validate ZAC as a potential therapeutic target for various diseases.
The development of radiolabeled or fluorescently tagged versions of potent and selective N-(thiazol-2-yl)-benzamide analogs could further facilitate their use in binding assays and imaging studies to map the distribution of ZAC in different tissues.
Next-Generation Design Principles for N-(Thiazol-2-yl)-benzamide Analogues
The extensive structure-activity relationship (SAR) studies conducted on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists have provided a solid foundation for the rational design of next-generation compounds with improved properties. nih.gov A detailed analysis of 61 analogs has shed light on the key structural features that govern their potency and efficacy at the ZAC. nih.gov
Key findings from these SAR studies that will inform future design principles include:
Substitutions on the Phenyl Ring: The nature and position of substituents on the benzamide phenyl ring are critical for activity. For example, in one series of analogs, a 3-fluorophenyl group was found to be favorable for potent ZAC antagonism. nih.gov
Modifications of the Thiazole (B1198619) Ring: Alterations to the thiazole ring have a significant impact on antagonist potency. For instance, the presence of a tert-butyl group at the 4-position of the thiazole ring was associated with high antagonist potency. nih.gov
These empirical observations can be further rationalized through computational modeling and structural biology approaches to build predictive models for the design of new analogs with enhanced potency, selectivity, and drug-like properties. The goal of next-generation design will be to optimize the lead compounds to achieve a profile suitable for in vivo studies and potential therapeutic development.
Challenges and Opportunities in the Academic Research of Benzamide-Thiazole Hybrids
The academic research of benzamide-thiazole hybrids is fraught with both challenges and exciting opportunities.
Challenges:
Synthesis: The synthesis of novel analogs can be complex and time-consuming, requiring multi-step reaction sequences.
Solubility: As previously mentioned, poor aqueous solubility is a common issue that can hamper biological testing and formulation development.
Target Identification: For compounds identified through phenotypic screening, the deconvolution of their molecular targets can be a significant challenge.
Opportunities:
Untapped Therapeutic Potential: The N-(thiazol-2-yl)-benzamide scaffold is a versatile platform for the discovery of modulators of a wide range of biological targets. The identification of these compounds as selective ZAC antagonists opens up a new avenue of research into the therapeutic potential of targeting this ion channel.
Chemical Probe Development: The development of potent and selective benzamide-thiazole hybrids as chemical probes for understudied targets like ZAC can significantly advance our understanding of fundamental biological processes.
Collaborative Research: The multifaceted nature of drug discovery and development necessitates a collaborative approach, bringing together expertise in medicinal chemistry, pharmacology, structural biology, and computational modeling. Academic research in this area is well-positioned to foster such collaborations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via coupling of 2-amino-4-phenylthiazole with chlorinated benzoyl chloride derivatives. Key steps include:
- Dissolving 2-amino-4-phenylthiazole in dry toluene with potassium carbonate (K₂CO₃) as a base.
- Dropwise addition of 3-chlorobenzoyl chloride under stirring at room temperature .
- Purification via recrystallization from methanol or ethanol to achieve >75% yield .
- Critical Factors : Solvent choice (e.g., toluene vs. pyridine), base (K₂CO₃ vs. NaHCO₃), and stoichiometric ratios impact purity. Anhydrous conditions minimize side reactions like hydrolysis .
Q. How is the antimicrobial activity of this compound evaluated, and what are common assay protocols?
- Methodology : The tube dilution method is used to determine minimum inhibitory concentrations (MICs) against pathogens like S. aureus and E. coli.
- Serial dilutions (0.5–128 µg/mL) in nutrient broth.
- Incubation at 37°C for 24–48 hours; turbidity indicates bacterial growth .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?
- Key Techniques :
- ¹H NMR : Peaks at δ 7.28–8.58 ppm confirm aromatic protons. A singlet at δ 6.78–6.95 ppm corresponds to the thiazole CH group .
- IR : Stretching at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (C-Cl) validate the structure .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular packing and intermolecular interactions of this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement).
- Key Parameters : Space group P2₁2₁2₁, unit cell dimensions (e.g., a = 6.017 Å, b = 15.312 Å) .
- Intermolecular Interactions : N-H···N hydrogen bonds form centrosymmetric dimers; C-H···O/F contacts stabilize crystal packing .
Q. What computational approaches (e.g., QSAR, molecular docking) predict the bioactivity of this compound?
- QSAR Workflow :
- Generate 3D structures (e.g., Gaussian09 optimization).
- Calculate descriptors (logP, polar surface area) and correlate with MIC values using partial least squares (PLS) regression .
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to PfENR (enoyl-ACP reductase).
- The chloro group shows hydrophobic interactions with Leu218 and Val146, critical for enzyme inhibition .
Q. How do structural modifications (e.g., substituent variation on the benzamide ring) affect biological activity?
- Case Study :
- 3-Nitro vs. 3-Chloro : Nitro derivatives exhibit higher MICs (32 µg/mL vs. 8 µg/mL) due to electron-withdrawing effects reducing membrane permeability .
- 4-Methoxy Substitution : Enhances antifungal activity (MIC = 4 µg/mL against C. albicans) via hydrogen bonding with fungal lanosterol demethylase .
Q. What are the challenges in resolving contradictory data between in vitro activity and in vivo efficacy?
- Case Example : High in vitro MIC (8 µg/mL) but low in vivo potency due to poor pharmacokinetics.
- Solutions :
- Formulation : Nanoemulsions or cyclodextrin complexes to improve bioavailability .
- Metabolic Stability : Introduce trifluoromethyl groups to reduce CYP450-mediated oxidation .
- Validation : Pharmacokinetic studies (e.g., HPLC-MS for plasma concentration) and toxicity assays (LD₅₀ in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
